molecular formula C13H18BF3O2 B14135554 Diisopropyl (4-(trifluoromethyl)phenyl)boronate CAS No. 474535-27-8

Diisopropyl (4-(trifluoromethyl)phenyl)boronate

Cat. No.: B14135554
CAS No.: 474535-27-8
M. Wt: 274.09 g/mol
InChI Key: HSDHWHRFLTULKM-UHFFFAOYSA-N
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Description

Diisopropyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound with the molecular formula C13H18BF3O2 and a molecular weight of 274.08 g/mol . This compound is part of the boronic ester family and is known for its applications in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diisopropyl (4-(trifluoromethyl)phenyl)boronate typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with diisopropyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:

4(CF3)C6H4B(OH)2+(iPrO)2B4(CF3)C6H4B(OiPr)2+H2O4-(CF_3)C_6H_4B(OH)_2 + (iPrO)_2B \rightarrow 4-(CF_3)C_6H_4B(OiPr)_2 + H_2O 4−(CF3​)C6​H4​B(OH)2​+(iPrO)2​B→4−(CF3​)C6​H4​B(OiPr)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (4-(trifluoromethyl)phenyl)boronate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . This compound can undergo various types of reactions, including:

    Oxidation: Conversion to the corresponding boronic acid.

    Reduction: Formation of the corresponding borane.

    Substitution: Replacement of the boronate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the arylboronate with an aryl halide .

Scientific Research Applications

Diisopropyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diisopropyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Diisopropyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronic esters, such as:

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Chlorophenylboronic acid

These compounds share similar reactivity in Suzuki–Miyaura coupling but differ in their electronic and steric properties, which can influence the reaction outcomes .

Properties

CAS No.

474535-27-8

Molecular Formula

C13H18BF3O2

Molecular Weight

274.09 g/mol

IUPAC Name

di(propan-2-yloxy)-[4-(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C13H18BF3O2/c1-9(2)18-14(19-10(3)4)12-7-5-11(6-8-12)13(15,16)17/h5-10H,1-4H3

InChI Key

HSDHWHRFLTULKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(OC(C)C)OC(C)C

Origin of Product

United States

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